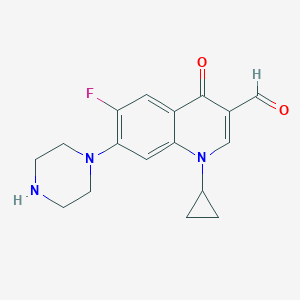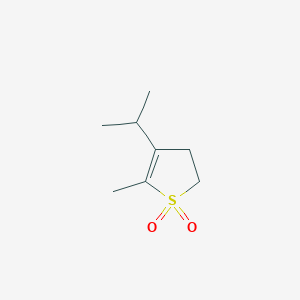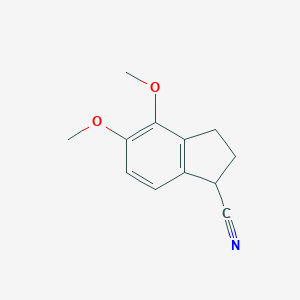
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester, also known as A-317567, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is not fully understood, but it is thought to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, cognitive function, and inflammation. By blocking the alpha7 receptor, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may reduce pain perception and inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and inflammation, and to improve cognitive function. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has been extensively studied in animal models, and its effects have been well characterized. This makes it a useful tool for studying the alpha7 receptor and its role in physiological processes. However, one limitation of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for addiction. Additional studies are needed to determine its effects on different types of drugs of abuse, and to identify the optimal treatment regimen. Finally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may have potential as a treatment for neurological disorders, and further studies are needed to determine its neuroprotective effects and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester involves several steps, including the preparation of the piperazine ring, the introduction of the carboxylic acid group, and the addition of the alkynyl groups. The final step involves the reaction of the compound with ethyl bromide to form the ethyl ester. The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied extensively for its potential as a therapeutic agent. It has been shown to have analgesic properties, and has been investigated as a treatment for chronic pain. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been studied for its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied for its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
109820-88-4 |
|---|---|
Nombre del producto |
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester |
Fórmula molecular |
C17H27BrN2O2 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
ethyl 4-hept-2-ynyl-4-prop-2-ynylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-4-7-8-9-10-14-19(13-5-2)15-11-18(12-16-19)17(20)21-6-3;/h2H,4,6-8,11-16H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
ONKYGDDZJGUKPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
SMILES canónico |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
Sinónimos |
ethyl 4-hept-2-ynyl-4-prop-2-ynyl-2,3,5,6-tetrahydropyrazine-1-carboxy late bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)











![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)